{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine
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Overview
Description
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with methoxyethyl and methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core, followed by the introduction of the methoxyethyl and methoxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and reducing the time required for synthesis.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to inhibit specific enzymes or modulate biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
γ-Secretase Inhibitor XXI, Compound E: This compound is a potent inhibitor of γ-secretase and Notch processing, used in Alzheimer’s disease research.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: This compound is part of the Aryl Halide Chemistry Informer Library and is used in various synthetic methods.
Uniqueness
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine is unique due to its specific functional groups and the pteridine core structure
Properties
Molecular Formula |
C17H20N6O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)-2-N-[(2-methoxyphenyl)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C17H20N6O2/c1-24-10-9-20-16-14-15(19-8-7-18-14)22-17(23-16)21-11-12-5-3-4-6-13(12)25-2/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
JJINJOOXNKYAJH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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